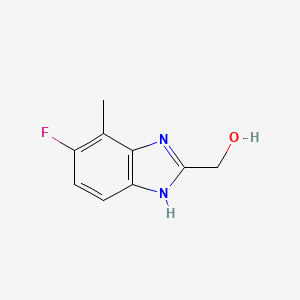
5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole: is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzimidazole derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Methylation: The methyl group is added using methylating agents like methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. Continuous-flow reactors and other advanced techniques may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to improve their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity: It has potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine:
Cancer Research: The compound’s ability to interfere with DNA synthesis and repair pathways makes it a potential candidate for cancer treatment.
Drug Development: It can be used as a lead compound for developing new drugs targeting various diseases.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: It can be incorporated into pharmaceutical formulations for various therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances its binding affinity to these targets, while the hydroxymethyl group increases its solubility and bioavailability. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. Additionally, it can interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- 5-Fluoro-2-(hydroxymethyl)benzimidazole
- 4-Methylbenzimidazole
- 5-Fluoro-2-methylbenzimidazole
Comparison:
- 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which enhance its chemical properties and potential applications.
- 5-Fluoro-2-(hydroxymethyl)benzimidazole lacks the methyl group, which may affect its biological activity and solubility.
- 4-Methylbenzimidazole does not contain the fluorine atom, reducing its binding affinity to molecular targets.
- 5-Fluoro-2-methylbenzimidazole lacks the hydroxymethyl group, which may decrease its solubility and bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H9FN2O |
|---|---|
Poids moléculaire |
180.18 g/mol |
Nom IUPAC |
(5-fluoro-4-methyl-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H9FN2O/c1-5-6(10)2-3-7-9(5)12-8(4-13)11-7/h2-3,13H,4H2,1H3,(H,11,12) |
Clé InChI |
YDTFPHIWIUXYJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N=C(N2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926208.png)
![beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine](/img/structure/B11926214.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B11926215.png)
![Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate](/img/structure/B11926219.png)

